Biochemical CDK7 Inhibition Potency of CDK7-IN-7
CDK7-IN-7 demonstrates potent inhibition of CDK7 kinase activity, with a reported biochemical IC50 value of less than 50 nM (Patent CN112661745A, compound T-01) [1]. In comparison, the covalent inhibitor THZ1 exhibits an IC50 of 3.2 nM , while the non-covalent inhibitor BS-181 has an IC50 of 21 nM [2]. CDK7-IN-7 thus occupies an intermediate potency range relative to these clinically and preclinically characterized CDK7 inhibitors.
| Evidence Dimension | Biochemical CDK7 inhibition (IC50) |
|---|---|
| Target Compound Data | <50 nM |
| Comparator Or Baseline | THZ1 (covalent): 3.2 nM ; BS-181 (non-covalent): 21 nM [2] |
| Quantified Difference | ~15–25 fold less potent than THZ1; ~2.4 fold less potent than BS-181 |
| Conditions | In vitro kinase activity assay (specific assay conditions not disclosed in vendor datasheet) |
Why This Matters
This intermediate potency may be advantageous for researchers requiring a CDK7 inhibitor with a balanced efficacy window, potentially reducing off-target effects associated with ultra-potent covalent binders.
- [1] Liang, A.; Li, J.; Dong, S.; et al. Compounds useful as CDK7 kinase inhibitors and uses thereof. Chinese Patent CN112661745A, 2021. View Source
- [2] Ali, S.; Heathcote, D. A.; Kroll, S. H. B.; et al. The development of a selective cyclin-dependent kinase inhibitor which demonstrates anti-tumor activity. Cancer Res. 2009, 69, 6208–6215. View Source
